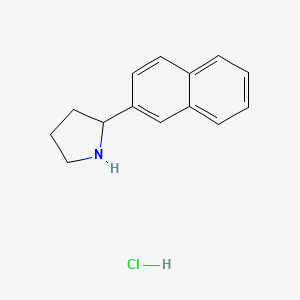

2-(Naphthalen-2-yl)pyrrolidine hydrochloride

CAS No.: 100710-36-9

Cat. No.: VC5995467

Molecular Formula: C14H16ClN

Molecular Weight: 233.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100710-36-9 |

|---|---|

| Molecular Formula | C14H16ClN |

| Molecular Weight | 233.74 |

| IUPAC Name | 2-naphthalen-2-ylpyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C14H15N.ClH/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14;/h1-2,4-5,7-8,10,14-15H,3,6,9H2;1H |

| Standard InChI Key | PIHQPDGYUTULSZ-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)C2=CC3=CC=CC=C3C=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-naphthalen-2-ylpyrrolidine hydrochloride . Its molecular formula is C₁₄H₁₅N·HCl, reflecting the fusion of a naphthalene moiety (C₁₀H₇) with a pyrrolidine ring (C₄H₈N) and a hydrochloric acid counterion. The molecular structure is validated by computed descriptors, including the SMILES string C1CC(NC1)C2=CC3=CC=CC=C3C=C2.Cl and InChI key PIHQPDGYUTULSZ-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 233.73 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Soluble in polar solvents | |

| Storage Conditions | Inert atmosphere, room temperature |

Synthesis and Industrial Preparation

Synthetic Pathways

The synthesis of 2-(naphthalen-2-yl)pyrrolidine hydrochloride typically involves:

-

Friedel-Crafts Alkylation: Naphthalene reacts with a pyrrolidine derivative in the presence of Lewis acids like AlCl₃ to form the carbon-nitrogen bond .

-

Hydrogenation of Pyrroline Derivatives: Patent literature describes hydrogenating 2-methylpyrroline using platinum catalysts (e.g., Pt/C) in ethanol-methanol mixtures, followed by hydrochloride salt formation . This method avoids corrosive reagents and achieves yields >70%.

Optimization Challenges

Key challenges include controlling regioselectivity during naphthalene functionalization and minimizing racemization in chiral intermediates. The use of 5% Pt-C catalysts at ambient temperature improves enantiomeric excess (up to 50% ee) , though further purification via recrystallization is often required.

Pharmacological and Industrial Applications

Role in Organic Synthesis

The compound serves as a precursor for:

-

Ligands in Asymmetric Catalysis: Chiral pyrrolidines are pivotal in synthesizing enantioselective catalysts for C–C bond formation.

-

Polymer Additives: Its aromatic system enhances thermal stability in polyamide resins.

Future Research Directions

-

Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.

-

Catalyst Design: Explore its use in cross-coupling reactions for drug discovery.

-

Crystallography: Resolve its solid-state structure to inform computational modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume